![molecular formula C16H22N2O3 B2825631 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034379-11-6](/img/structure/B2825631.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
“N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide” is a complex organic compound. Its structure is likely to contain a cyclohexene ring attached to an amide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. For instance, “N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide” has a molecular formula of C17H23NO2 .
Scientific Research Applications
Hydrogen Bonding in Anticonvulsant Enaminones
Research into anticonvulsant enaminones has revealed the significance of hydrogen bonding and molecular structure to their activity. The study of various enaminones, including those related to the mentioned compound, shows that cyclohexene rings often adopt specific conformations influenced by hydrogen bonding. These findings are critical for understanding the pharmacophore's role in anticonvulsant activity and could guide the design of new compounds with enhanced efficacy and specificity (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Cyclic Dipeptidyl Ureas
Another field of application is the synthesis of cyclic dipeptidyl ureas via the Ugi reaction, where derivatives similar to the compound have been utilized to create new classes of pseudopeptidic triazines. These compounds, consisting of different amino acids linked through a urea moiety, present a novel approach to the synthesis of bioactive molecules that could have applications in drug development and biochemical research (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
The compound's relevance extends to palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions, which are used to synthesize heterocyclic derivatives like dihydropyridinones. These reactions are pivotal in organic synthesis, enabling the creation of complex molecules from simpler precursors. The resulting heterocycles are key structures in many pharmaceutical agents, indicating the compound's potential in medicinal chemistry (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Microwave-Promoted Synthesis of Dihydropyrrolizines
The chemical compound's framework is also explored in the microwave-promoted synthesis of dihydropyrrolizines, demonstrating the compound's utility in facilitating rapid and efficient cyclization reactions. This method underscores the importance of enaminones in synthesizing bicyclic structures, which have various applications in the development of new therapeutic agents (Klintworth, Morgans, Scalzullo, de Koning, van Otterlo, & Michael, 2021).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-18-11-13(14(21-2)10-15(18)19)16(20)17-9-8-12-6-4-3-5-7-12/h6,10-11H,3-5,7-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPCYOZADMXODJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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